molecular formula C36H72O2 B1212178 Icosyl palmitate CAS No. 22413-01-0

Icosyl palmitate

Cat. No.: B1212178
CAS No.: 22413-01-0
M. Wt: 537 g/mol
InChI Key: OMQAAHBXTQQRLA-UHFFFAOYSA-N
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Description

It is a long-chain fatty acid ester with the molecular formula C36H72O2 and a molecular weight of 536.96 g/mol . This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Icosyl palmitate can be synthesized through the esterification reaction between icosanol and palmitic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from any unreacted starting materials and by-products. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Icosyl palmitate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into icosanol and palmitic acid.

    Oxidation: The ester can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.

    Reduction: Reduction of this compound can yield the corresponding alcohols, icosanol, and palmitic alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Icosanol and palmitic acid.

    Oxidation: Carboxylic acids and other oxidation products.

    Reduction: Icosanol and palmitic alcohol.

Scientific Research Applications

Icosyl palmitate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of icosyl palmitate primarily involves its interaction with lipid membranes and its ability to form stable emulsions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrophobic chains allow it to interact with other lipophilic molecules, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

    Cetyl palmitate: An ester formed from cetyl alcohol and palmitic acid.

    Stearyl palmitate: An ester formed from stearyl alcohol and palmitic acid.

    Arachidyl palmitate: An ester formed from arachidyl alcohol and palmitic acid.

Uniqueness

Icosyl palmitate is unique due to its longer carbon chain compared to similar compounds like cetyl palmitate and stearyl palmitate. This longer chain length imparts different physical and chemical properties, such as higher melting points and different solubility characteristics, making it suitable for specific applications where other esters may not be as effective .

Properties

IUPAC Name

icosyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-16-14-12-10-8-6-4-2/h3-35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQAAHBXTQQRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176947
Record name Icosyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22413-01-0
Record name Eicosyl hexadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22413-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icosyl palmitate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icosyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Icosyl palmitate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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